

6-Chloro-1-Tetralone: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Chloro-1-tetralone

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An In-depth Examination of the Chemical Properties, Synthesis, and Biological Significance of a Key Pharmaceutical Intermediate

Abstract

6-Chloro-1-tetralone is a crucial chemical intermediate, recognized for its significant role in the synthesis of various pharmaceutical compounds. This technical guide provides a detailed overview of its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it outlines a representative synthetic protocol and methods for its analytical characterization. The document also explores the biological significance of the broader class of tetralone derivatives, highlighting their engagement with key signaling pathways and their therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource to support further investigation and application of this versatile molecule.

Chemical Structure and Nomenclature

6-Chloro-1-tetralone is a bicyclic aromatic ketone. The molecule consists of a benzene ring fused to a cyclohexanone ring, with a chlorine atom substituted at the 6th position of the bicyclic system.

IUPAC Name: 6-chloro-3,4-dihydro-2H-naphthalen-1-one

Chemical Structure:

Caption: Chemical structure of **6-Chloro-1-tetralone**.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Chloro-1-tetralone** is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ ClO	[1]
Molecular Weight	180.63 g/mol	[1]
CAS Number	26673-31-4	[1]
Appearance	White to yellow or orange powder/lump	
Melting Point	28 °C	
Boiling Point	150 °C at 0.7 mmHg	
Solubility	Insoluble in water; Soluble in DMSO (60 mg/mL)	
Purity (typical)	>96.0% (GC)	

Synthesis and Characterization

Synthetic Protocol: Intramolecular Friedel-Crafts Acylation

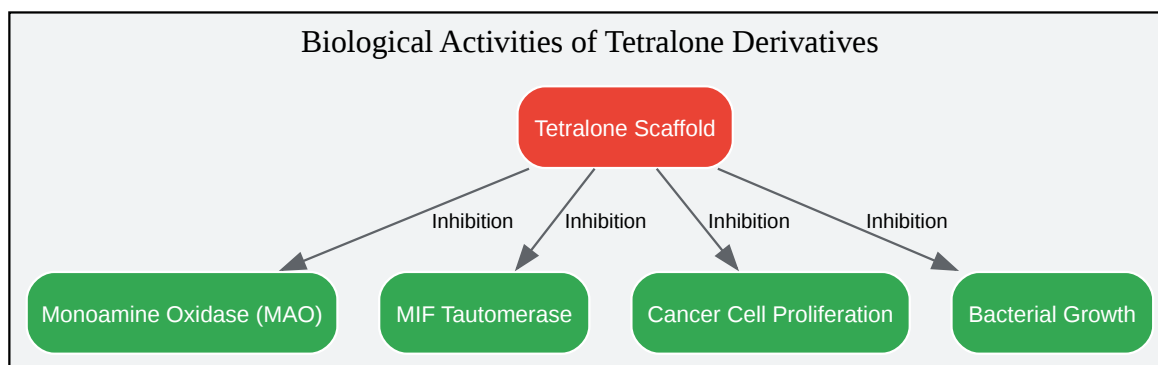
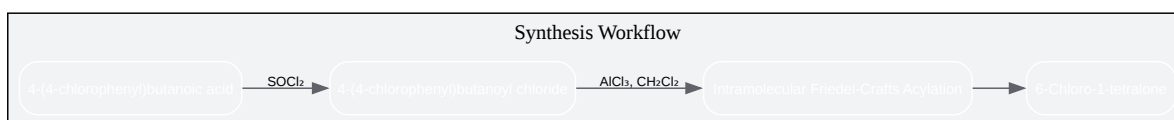
6-Chloro-1-tetralone can be synthesized via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(4-chlorophenyl)butanoyl chloride. This reaction is typically catalyzed by a Lewis acid.

Experimental Protocol:

- Preparation of the Acyl Chloride: 4-(4-chlorophenyl)butanoic acid is refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is then removed by distillation

under reduced pressure to yield the crude 4-(4-chlorophenyl)butanoyl chloride.

- **Intramolecular Cyclization:** The crude acyl chloride is dissolved in a suitable inert solvent, such as dichloromethane. The solution is cooled to 0°C in an ice bath.
- **Catalyst Addition:** A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the cooled solution while stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- **Work-up:** The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by vacuum distillation to afford **6-Chloro-1-tetralone**.



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References

- 1. 6-Chloro-1-tetralone | TargetMol [targetmol.com]
- To cite this document: BenchChem. [6-Chloro-1-Tetralone: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664680#6-chloro-1-tetralone-chemical-structure-and-iupac-name>]

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